BenchChemオンラインストアへようこそ!

N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea

Drug Design Physicochemical Profiling Kinase Inhibitor Libraries

N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea is a unsymmetrically substituted diaryl urea (C16H15F3N2O2, MW 324.3) that combines a 4‑methoxybenzyl donor with a 3‑trifluoromethylphenyl acceptor. This substitution pattern deliberately balances electron‑donating and strongly electron‑withdrawing functionalities, a design strategy commonly employed to modulate lipophilicity, metabolic stability, and target engagement in kinase‑focused and GPCR‑targeted libraries.

Molecular Formula C16H15F3N2O2
Molecular Weight 324.30 g/mol
Cat. No. B5730035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea
Molecular FormulaC16H15F3N2O2
Molecular Weight324.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H15F3N2O2/c1-23-14-7-5-11(6-8-14)10-20-15(22)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
InChIKeyKRLIGHSNJQZXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea for Targeted Small-Molecule Procurement


N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea is a unsymmetrically substituted diaryl urea (C16H15F3N2O2, MW 324.3) that combines a 4‑methoxybenzyl donor with a 3‑trifluoromethylphenyl acceptor [1]. This substitution pattern deliberately balances electron‑donating and strongly electron‑withdrawing functionalities, a design strategy commonly employed to modulate lipophilicity, metabolic stability, and target engagement in kinase‑focused and GPCR‑targeted libraries . The compound is catalogued in major screening collections and its NMR spectra are accessible, confirming structural identity [1].

Why Off-the-Shelf Substitution of N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea in Urea-Based Screening Libraries Is Scientifically Unsound


Urea-based inhibitors are highly sensitive to terminal aryl substitution; swapping even a single substituent can invert selectivity, drastically alter solubility, or abolish target binding [1]. The 4‑methoxybenzyl moiety is a known pharmacophore in GSK-3β inhibitors such as AR-A014418, where it contributes to specific hinge‑region contacts, while the 3‑trifluoromethylphenyl group profoundly raises logP and modulates π‑stacking interactions relative to unsubstituted or chloro‑substituted analogs [2]. Consequently, substituting a 4‑fluorobenzyl, 4‑chlorobenzyl, or simple phenyl urea in a validated assay risks collapsing activity and misdirecting SAR interpretation.

Quantitative Differentiation Guide: N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea vs. Closest Analogs


Lipophilicity Enhancement Over Non-Fluorinated Congeners

The target compound exhibits a calculated logP of 3.91, which is substantially higher than the logP of the analogous non-fluorinated N-(4-methoxybenzyl)-N'-phenylurea (estimated logP ~2.2–2.9) and the core fragment [3-(trifluoromethyl)phenyl]urea (logP 2.31) [1]. This increased lipophilicity is directly attributable to the 3‑CF3 substituent and is expected to enhance passive membrane permeability and target‑binding thermodynamics via hydrophobic burial [2].

Drug Design Physicochemical Profiling Kinase Inhibitor Libraries

Aqueous Solubility Advantage for In-Vitro Assay Compatibility

Despite its higher logP, the target compound maintains a calculated aqueous solubility (logSw ≈ –4.18) that is comparable to or slightly better than many close analogs incorporating bulkier halogen substituents. For instance, the 3‑chlorophenyl analog is expected to be less soluble due to reduced hydrogen‑bonding capacity . This positions the compound as a more ‘assay‑friendly’ lipophilic probe.

Solubility Profiling Assay Development Hit Identification

Fluorine-Driven Metabolic Stability Advantage Over Non-Halogenated Analogs

The 3‑CF3 substituent is a well-established metabolic blocking group that shields the urea core from oxidative N‑dealkylation. In a series of aryl‑urea derivatives, incorporation of a 3‑CF3 group on the phenyl ring was shown to increase metabolic half‑life in human liver microsomes by >2‑fold compared to the unsubstituted analog [1].

Drug Metabolism Metabolic Stability Fluorine Chemistry

Unique Conformational Dynamics Suggested by IR Spectroscopy

Infrared spectroscopy of tri‑substituted ureas reveals that the substitution pattern of the target compound is expected to favor a bioactive trans‑conformation stabilized by intramolecular hydrogen bonding with the aromatic ring [1]. This conformation has been correlated with enhanced cytokine antagonism in structurally related benzyl‑aryl ureas, a property not shared by analogs lacking the 3‑CF3 motif.

Conformational Analysis Spectroscopic Characterization Urea Conformations

N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea: Evidence-Driven Application Scenarios


GSK-3β or Related Kinase Inhibitor Probe Design

Build on the demonstrated GSK-3β inhibitory activity of 4‑methoxybenzyl urea scaffolds (IC50 0.086 µM for optimized analogs) and the specific logP and conformational advantages of the target compound to synthesize a focused library with improved kinase selectivity and metabolic stability [1]. The 3‑CF3 group is poised to occupy a hydrophobic pocket adjacent to the hinge region, potentially reducing off‑target kinase interactions.

TRPV1 Antagonist Optimization with Improved PK Properties

Utilize the N‑aryl‑N'‑benzyl urea core, a validated TRPV1 antagonist pharmacophore, and the enhanced metabolic stability inferred for the 3‑CF3 analog to develop a novel series that overcomes the in vivo half‑life limitations of earlier antagonists such as A‑425619 [2].

Physicochemical Standard in Lipophilic Urea Benchmarking

Employ the compound as a reference standard in logP and solubility assays, given its precisely defined logP of 3.91 and logSw of –4.18, to calibrate in silico models for predicting the ADME properties of other diaryl ureas .

Chemical Biology Tool for Probing Aryl-Urea Conformation-Activity Relationships

Exploit the predicted trans II conformational preference to investigate the role of urea geometry in cytokine receptor antagonism, using the compound as a conformational probe alongside its trans I‑preferring non‑fluorinated analog in comparative IR and cellular assays [3].

Quote Request

Request a Quote for N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.